[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-(2,6-difluorophenyl)methanone
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Overview
Description
[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-(2,6-difluorophenyl)methanone is a complex organic compound that features a benzothiazole ring, a piperidine ring, and a difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-(2,6-difluorophenyl)methanone typically involves multi-step organic reactions. One common method includes the condensation of 2,6-difluorobenzoyl chloride with 1-(2-aminobenzothiazol-4-yl)piperidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-(2,6-difluorophenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the difluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-(2,6-difluorophenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be used to study enzyme interactions and receptor binding due to its structural similarity to certain biological molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of [4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-(2,6-difluorophenyl)methanone involves its interaction with specific molecular targets. The benzothiazole ring may interact with enzyme active sites or receptor binding pockets, while the piperidine ring can enhance binding affinity and specificity. The difluorophenyl group may contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-(2,6-dichlorophenyl)methanone: Similar structure but with chlorine atoms instead of fluorine.
[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-(2,6-dimethylphenyl)methanone: Similar structure but with methyl groups instead of fluorine.
Uniqueness
The presence of the difluorophenyl group in [4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-(2,6-difluorophenyl)methanone makes it unique compared to its analogs. Fluorine atoms can significantly alter the compound’s electronic properties, potentially enhancing its reactivity and stability.
Properties
Molecular Formula |
C19H16F2N2OS |
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Molecular Weight |
358.4 g/mol |
IUPAC Name |
[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-(2,6-difluorophenyl)methanone |
InChI |
InChI=1S/C19H16F2N2OS/c20-13-4-3-5-14(21)17(13)19(24)23-10-8-12(9-11-23)18-22-15-6-1-2-7-16(15)25-18/h1-7,12H,8-11H2 |
InChI Key |
ZWNTZFDXFZIBAC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3S2)C(=O)C4=C(C=CC=C4F)F |
Origin of Product |
United States |
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